molecular formula C18H17N3O5S B2680221 methyl 4-(N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)benzoate CAS No. 1396870-98-6

methyl 4-(N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)benzoate

Cat. No.: B2680221
CAS No.: 1396870-98-6
M. Wt: 387.41
InChI Key: PGTJBUALDQGPQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)benzoate is a synthetic small molecule characterized by a 3-methyl-4-oxophthalazinone core linked via a methylene bridge to a sulfamoyl group, which is further conjugated to a methyl benzoate ester (Figure 1). The phthalazinone moiety provides structural rigidity, while the sulfamoyl benzoate ester introduces polar and hydrophobic functionalities.

Properties

IUPAC Name

methyl 4-[(3-methyl-4-oxophthalazin-1-yl)methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-21-17(22)15-6-4-3-5-14(15)16(20-21)11-19-27(24,25)13-9-7-12(8-10-13)18(23)26-2/h3-10,19H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTJBUALDQGPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CNS(=O)(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)benzoate is a compound of interest due to its potential biological activity, particularly in the context of cancer treatment. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a benzoate moiety and a sulfamoyl group linked to a phthalazin derivative. The presence of these functional groups suggests potential interactions with biological targets such as enzymes and receptors.

Anticancer Properties

Recent studies have highlighted the compound's potential as an inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in various tumors. The inhibition of CAIX can lead to a decrease in tumor acidity and hinder metastatic processes. A study demonstrated that modifications in the compound's structure could enhance its binding affinity to CAIX, with some derivatives showing dissociation constants as low as 0.12nM0.12\,\text{nM} and selectivity over other isoforms exceeding 100-fold .

The proposed mechanism involves the interaction of the sulfamoyl group with the active site of CAIX, leading to competitive inhibition. This interaction may alter the enzyme's ability to regulate pH levels in the tumor microenvironment, thereby affecting tumor growth and survival .

Case Studies

  • In Vitro Studies : In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. The IC50 values varied depending on the cell type but generally fell within the nanomolar range.
  • In Vivo Studies : Animal models treated with this compound displayed reduced tumor growth compared to controls. Histological analyses indicated decreased angiogenesis and improved apoptosis rates within tumors .

Data Tables

Compound NameCAS NumberMolecular FormulaBinding Affinity (Kd)Selectivity Ratio
Methyl 4-(N-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)benzoateTBDC17H18N2O4S0.12 nM>100

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares methyl 4-(N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)benzoate with three related compounds, emphasizing core structures, substituents, and reported activities:

Compound Core Structure Key Substituents Reported Activity Reference
This compound Phthalazinone Sulfamoyl methyl benzoate ester Precursor for triazole- and carboxylic acid derivatives (no direct activity reported)
LMM5: 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide 1,3,4-Oxadiazole Sulfamoyl benzamide with benzyl/methyl and 4-methoxybenzyl groups Antifungal (thioredoxin reductase inhibition)
LMM11: 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide 1,3,4-Oxadiazole Sulfamoyl benzamide with cyclohexyl/ethyl and furyl groups Antifungal (thioredoxin reductase inhibition)
Patent compound: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Pyrazolo[3,4-d]pyrimidine + chromenone Fluorinated aryl sulfonamide with isopropyl benzamide Undisclosed (structural similarity to kinase inhibitors)

Key Structural and Functional Differences

Core Structure Variations: The phthalazinone core in the target compound contrasts with the 1,3,4-oxadiazole (LMM5/LMM11) and pyrazolo-pyrimidine/chromenone (patent compound) cores. Phthalazinones are less common in antimicrobial agents but are explored in anticancer and anti-inflammatory contexts, whereas oxadiazoles are well-documented in antifungal research .

Sulfamoyl vs. Sulfonamide Linkages: The target compound features a sulfamoyl group (N–S bond), while the patent compound uses a sulfonamide (S–N bond).

Ester vs. Amide Functionalization :

  • The methyl benzoate ester in the target compound may enhance membrane permeability but is prone to hydrolysis compared to the benzamide groups in LMM5/LMM11. The latter’s amide bonds likely improve metabolic stability .

Fluorination and Lipophilicity :

  • The patent compound incorporates fluorinated aryl groups , increasing lipophilicity and bioavailability—a strategy absent in the target compound and LMM derivatives .

Hypothesized Pharmacokinetic Properties

  • The patent compound’s fluorinated aromatic rings likely improve blood-brain barrier penetration, whereas the target compound’s ester group may limit oral bioavailability due to hydrolysis. LMM5/LMM11’s benzamide groups balance stability and solubility .

Q & A

Q. How can reactor design principles enhance the scalability of synthesis protocols?

  • Methodological Answer : Employ continuous-flow reactors to improve heat/mass transfer and reduce byproducts. For example, a microreactor with immobilized catalysts can achieve >90% conversion in minutes. Use computational fluid dynamics (CFD) to model mixing efficiency and avoid hot spots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.